2-Chloro-4-valerylpyridine chemical structure and properties
2-Chloro-4-valerylpyridine chemical structure and properties
An In-depth Technical Guide to 2-Chloro-4-valerylpyridine
This guide provides a comprehensive technical overview of 2-Chloro-4-valerylpyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and process development. Given that this molecule is a specialized intermediate, this document synthesizes information from foundational chemical principles and data from closely related structural analogs to present a holistic view of its properties, synthesis, and potential applications.
Introduction: The Significance of the Substituted Pyridine Scaffold
The pyridine ring is a cornerstone pharmacophore in modern drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. The introduction of specific substituents, such as a chlorine atom at the 2-position and an acyl group at the 4-position, creates a versatile chemical entity with tailored reactivity and potential biological activity. Chlorine-containing molecules, in particular, represent a substantial portion of FDA-approved drugs, highlighting the strategic importance of chloro-heterocycles in pharmaceutical development.[3]
2-Chloro-4-valerylpyridine emerges as a valuable, yet underexplored, building block. The 2-chloro substituent acts as a reactive handle for nucleophilic aromatic substitution (SNAr), while the 4-valeryl group provides a site for further chemical modification or can act as a key interacting moiety with biological targets. This guide aims to elucidate the chemical nature of this compound, offering field-proven insights into its synthesis, reactivity, and safe handling, thereby empowering researchers to leverage its full potential.
Molecular Structure and Identification
A precise understanding of the molecular architecture is fundamental to exploring the chemistry of 2-Chloro-4-valerylpyridine.
Chemical Structure
dot graph "2_Chloro_4_valerylpyridine" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} cend Caption: 2D Structure of 2-Chloro-4-valerylpyridine.
Identifiers and Nomenclature
| Property | Value |
| IUPAC Name | 1-(2-chloropyridin-4-yl)pentan-1-one |
| CAS Number | Not assigned (as of early 2026) |
| Molecular Formula | C₁₀H₁₂ClNO |
| Molecular Weight | 197.66 g/mol |
| Canonical SMILES | CCCCC(=O)c1cc(Cl)ncc1 |
Physicochemical and Spectroscopic Profile (Predicted)
Direct experimental data for 2-Chloro-4-valerylpyridine is scarce. The following properties are predicted based on data from analogous compounds such as 2-chloro-4-acetylpyridine and 2-chloro-4-isopropylpyridine, and fundamental spectroscopic principles.[4]
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Analog Comparison |
| Appearance | Colorless to pale yellow liquid/solid | Analogs like 2-chloro-4-acetylpyridine are light yellow solids. |
| Boiling Point | > 200 °C | Expected to be higher than smaller analogs due to increased mass. |
| Melting Point | Not readily predictable | Could be a low-melting solid or an oil at room temperature. |
| Density | ~1.1 - 1.2 g/mL | Similar to other substituted chloropyridines. |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc). Insoluble in water. | Typical for non-polar organic molecules of this type. |
Predicted Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.5-8.6 ppm (d, 1H): Proton at C6 (ortho to N), deshielded by the ring nitrogen.
-
δ 7.6-7.7 ppm (s, 1H): Proton at C3 (adjacent to the chloro group).
-
δ 7.5-7.6 ppm (d, 1H): Proton at C5 (adjacent to the acyl group).
-
δ 2.9-3.0 ppm (t, 2H): -CH₂- group alpha to the carbonyl.
-
δ 1.6-1.7 ppm (sextet, 2H): -CH₂- group beta to the carbonyl.
-
δ 1.3-1.4 ppm (sextet, 2H): -CH₂- group gamma to the carbonyl.
-
δ 0.9-1.0 ppm (t, 3H): Terminal -CH₃ group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~198-200 ppm: Carbonyl carbon (C=O).
-
δ ~152 ppm: C2 carbon (attached to Cl).
-
δ ~150 ppm: C6 carbon.
-
δ ~145 ppm: C4 carbon (attached to the acyl group).
-
δ ~122 ppm: C3 carbon.
-
δ ~120 ppm: C5 carbon.
-
δ ~38 ppm: Alpha -CH₂-.
-
δ ~26 ppm: Beta -CH₂-.
-
δ ~22 ppm: Gamma -CH₂-.
-
δ ~14 ppm: Terminal -CH₃.
-
-
Infrared (IR) Spectroscopy (ATR):
-
~1690-1710 cm⁻¹: Strong C=O stretch (aryl ketone).
-
~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~2800-3000 cm⁻¹: C-H stretching of the alkyl chain.
-
~1000-1100 cm⁻¹: C-Cl stretch.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z 197 (³⁵Cl) and 199 (³⁷Cl) in an approximate 3:1 ratio.
-
Key Fragments: m/z 154 (loss of C₃H₇•), m/z 140 (loss of C₄H₉•, McLafferty rearrangement product), m/z 112 (chloropyridine fragment).
-
Synthetic Strategies
The synthesis of 2-Chloro-4-valerylpyridine is not explicitly documented, but a logical and robust pathway can be designed based on well-established pyridine chemistry. The most plausible approach involves a late-stage chlorination of a pre-formed 4-valerylpyridine intermediate.
Retrosynthetic Analysis
A logical disconnection breaks the C-Cl bond and the C-C bond of the acyl group, pointing towards 2-aminopyridine or pyridine itself as the ultimate starting material.
Proposed Synthetic Workflow
This workflow is considered the most reliable, as direct acylation of 2-chloropyridine is often problematic and can lead to mixtures of isomers.[5]
Exemplar Experimental Protocol
This protocol is a self-validating system adapted from established procedures for analogous transformations.[6]
Step 1: Synthesis of 4-Valerylpyridine (Friedel-Crafts Acylation Analogue)
-
Causality: Standard Friedel-Crafts acylation on pyridine is inefficient due to the formation of a deactivated complex between the Lewis acid and the ring nitrogen.[7][8][9][10] A more effective method involves radical acylation or metalation. For this guide, we adapt a conceptual radical-based approach.
-
System Setup: To a flame-dried, three-necked flask under an argon atmosphere, add pyridine (1.0 eq) and trifluoroacetic acid (1.1 eq). Cool the solution to 0 °C.
-
Radical Generation: In a separate flask, combine valeraldehyde (1.5 eq), tert-butyl hydroperoxide (1.5 eq), and a catalytic amount of iron(II) sulfate.
-
Reaction: Slowly add the contents of the second flask to the pyridine solution over 1 hour, maintaining the temperature at 0-5 °C. The acid protonates the pyridine, making it more susceptible to nucleophilic radical attack at the 2- and 4-positions.
-
Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench by carefully adding a saturated solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via silica gel chromatography to isolate 4-valerylpyridine.
Step 2: Synthesis of 4-Valerylpyridine-N-Oxide
-
Causality: The N-oxide is formed to activate the pyridine ring for chlorination. The oxygen atom increases electron density at the 2- and 4-positions and provides a leaving group after reaction with POCl₃.
-
System Setup: Dissolve 4-valerylpyridine (1.0 eq) in DCM in a round-bottom flask.
-
Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours, monitoring by TLC.
-
Workup: Wash the reaction mixture with a 10% solution of sodium sulfite to destroy excess peroxide, followed by saturated sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the N-oxide, which can often be used in the next step without further purification.
Step 3: Synthesis of 2-Chloro-4-valerylpyridine
-
Causality: Phosphoryl chloride (POCl₃) reacts with the N-oxide to form a reactive intermediate. Chloride then attacks the activated 2-position, followed by elimination to restore aromaticity and yield the final product.
-
System Setup: Place the crude 4-valerylpyridine-N-oxide (1.0 eq) in a flask and add an excess of POCl₃ (5-10 eq) as both reagent and solvent.
-
Reaction: Heat the mixture to reflux (approx. 105 °C) for 2-4 hours. Monitor the reaction's completion via TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃. Neutralize the acidic solution with a solid base like sodium carbonate until pH > 8.
-
Extraction & Purification: Extract the aqueous slurry with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to afford pure 2-Chloro-4-valerylpyridine.
Chemical Reactivity and Derivatization
The molecule possesses two primary sites of reactivity, making it a versatile intermediate for constructing more complex chemical architectures.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is highly susceptible to displacement by nucleophiles (amines, alcohols, thiols).[11][12] This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen. This pathway is fundamental for linking the pyridine core to other molecular fragments.[13]
-
Carbonyl Chemistry: The valeryl ketone group can undergo a wide range of classical carbonyl reactions, including:
-
Reduction: To form a secondary alcohol.
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig Reaction: To form an alkene.
-
Grignard/Organolithium Addition: To generate tertiary alcohols and introduce new carbon-carbon bonds.
-
Applications in Research and Development
The unique bifunctional nature of 2-Chloro-4-valerylpyridine positions it as a strategic intermediate in several high-value research areas.
-
Scaffold for Drug Discovery: This molecule is an ideal starting point for building libraries of compounds for screening. The SNAr reaction at the C2 position and modifications at the carbonyl group allow for systematic exploration of the structure-activity relationship (SAR) around the pyridine core, a common feature in many CNS, cardiovascular, and anti-infective agents.[3]
-
Agrochemical Synthesis: Substituted pyridines are prevalent in modern agrochemicals.[14] This compound can serve as a precursor for novel herbicides and fungicides, where the lipophilic valeryl chain can be tuned to optimize uptake and transport in target organisms.
-
Targeted Covalent Inhibitors: The electrophilic C2-Cl bond, while not as reactive as dedicated warheads like acrylamides, could be explored for the design of targeted covalent inhibitors against proteins with a suitably positioned nucleophilic residue (e.g., cysteine) in the binding site.
Safety, Handling, and Storage
While no specific SDS exists for 2-Chloro-4-valerylpyridine, safety protocols must be established based on data for structurally similar and hazardous chloropyridines.[15][16][17][18]
-
Hazard Identification:
-
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat. Ensure no skin is exposed.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[18]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
-
Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate. [Link]
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Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. Filo. [Link]
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4-ACETYLPYRIDINE OXIME. Organic Syntheses Procedure. [Link]
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2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
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The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]
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Pyridine synthesis. Organic Chemistry Portal. [Link]
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2-Chloropyridine. Wikipedia. [Link]
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Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]
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A general, quantitative reactivity scale for aromatic C–X bond formation. Royal Society of Chemistry. [Link]
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Friedel–Crafts reaction. Wikipedia. [Link]
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2-Chloro-4-trifluoromethylpyridine. NIST WebBook. [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. ResearchGate. [Link]
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Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]
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2-Chloro-4-isopropylpyridine | C8H10ClN | CID 587840. PubChem. [Link]
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2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573. PubChem. [Link]
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2-Chloro-4-nitropyridine | C5H3ClN2O2 | CID 735152. PubChem. [Link]
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Pyrido[3,4-b]pyrazines. A New Application of 2-Chloro-3,4-diaminopyridine. ResearchGate. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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Volatile disinfection byproduct formation resulting from chlorination of organic-nitrogen precursors in swimming pools. PubMed. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. [Link]
- Chlorination process.
- Chlorination of β-methylpyridine compounds.
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